3-Bromo vs. 4-Bromo Regioisomer Differentiation in mGluR5 Binding Energy
In a head-to-head virtual screening study, the compound N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (ligand 0246) demonstrated a superior predicted binding affinity for the mGluR5 receptor compared to its direct regioisomer, N-(4-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (ligand 0228). The binding energy for the target compound was -8.9 kcal/mol, which is a 1.8 kcal/mol improvement over the 4-bromo analog, which scored -7.1 kcal/mol [1]. This also surpasses the reference compound fenobam (-8.7 kcal/mol).
| Evidence Dimension | Predicted binding energy to mGluR5 receptor |
|---|---|
| Target Compound Data | -8.9 kcal/mol |
| Comparator Or Baseline | 4-bromo isomer (ligand 0228): -7.1 kcal/mol; Reference drug fenobam: -8.7 kcal/mol |
| Quantified Difference | 1.8 kcal/mol stronger binding than the 4-bromo analog; 0.2 kcal/mol stronger than fenobam. |
| Conditions | AutoDock Vina molecular docking against the mGluR5 transmembrane domain (PDB ID: 6FFH). |
Why This Matters
This quantifiable difference in predicted binding affinity makes the 3-bromo isomer the scientifically justified choice over the more common 4-bromo analog for studies targeting mGluR5, enabling higher-confidence structure-activity relationship analysis.
- [1] Severina, H. I., Georgiyants, V. A., Kovalenko, S. M., Avdeeva, N. V., Yarcev, A. I., & Prohoda, S. N. (2020). Molecular docking studies of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of glutamate receptors. Research Results in Pharmacology, 6(1), 69-82. (Data from Table 1) View Source
